2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
2-[3-(4-Chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a quinolinone core substituted at position 3 with a 4-chlorobenzoyl group and at position 6 with a fluorine atom. Fluorine and chlorine substituents are strategically positioned to optimize electronic effects, lipophilicity, and target binding, characteristics common in pharmacologically active compounds . The compound’s crystallographic data and synthetic routes may utilize tools like the SHELX program suite for structural refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-1-14(2-4-15)23(31)20-12-29(21-10-7-17(27)11-19(21)24(20)32)13-22(30)28-18-8-5-16(26)6-9-18/h1-12H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSOZWLTGCSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorobenzoyl group: This is achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the quinoline derivative with 4-fluoroaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, making it a potent antibacterial agent.
Comparison with Similar Compounds
6-Methoxy Analog ()
The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide (CHEMBL1578828) replaces the 6-fluoro substituent with a methoxy group. Methoxy groups often enhance solubility but may compromise target affinity compared to fluorine, which improves membrane permeability and resistance to enzymatic degradation .
3-Sulfonyl Analog ()
In 2-{6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (RN: 866808-72-2), the 4-chlorobenzoyl group is replaced with a 4-fluorophenylsulfonyl moiety. However, this substitution may reduce lipophilicity, impacting cellular uptake. The acetamide’s 2-methylphenyl group (vs. 4-fluorophenyl) further modifies steric and electronic profiles, possibly influencing selectivity .
Variations in the Acetamide Side Chain
Quinolin-6-yl Acetamide Derivatives ()
Compounds such as (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC50: 5.503 µM) and its 4-nitrobenzyl analog (IC50: 5.928 µM) feature a quinolin-6-yl acetamide side chain. These molecules exhibit moderate bioactivity, possibly in enzyme inhibition assays. The higher IC50 values (compared to unlisted data for the target compound) suggest that the 4-fluorophenyl acetamide in the target may offer superior target engagement due to optimized π-π stacking or dipole interactions .
Naphthalene Core Analogs ()
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide replaces the quinolinone core with a naphthalene system. This modification eliminates the 4-oxo-1,4-dihydroquinoline scaffold, reducing conformational rigidity and hydrogen-bonding capacity. The naphthalene derivative’s dihedral angle (60.5° between aromatic rings) contrasts with the planar quinolinone core, highlighting how core rigidity influences molecular recognition and packing in crystalline states .
Research Findings and Implications
- Fluorine vs. Methoxy at Position 6 : The 6-fluoro substituent in the target compound likely confers greater metabolic stability and membrane permeability compared to the 6-methoxy analog, aligning with fluorine’s role in modern drug design .
- Benzoyl vs. Sulfonyl at Position 3 : The 4-chlorobenzoyl group balances electron-withdrawing effects and lipophilicity, whereas sulfonyl groups may prioritize polar interactions at the expense of cellular uptake .
- Core Scaffold: The quinolinone core’s rigidity and hydrogen-bonding capacity (4-oxo group) are critical for maintaining bioactive conformations, as evidenced by reduced activity in flexible naphthalene analogs .
Biological Activity
The compound 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core, a chlorobenzoyl group, and a fluorophenyl acetamide moiety. Its molecular formula is , and it has distinct functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes crucial for cell survival.
- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains and fungi.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for the development of novel anticancer agents.
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structural features to this compound exhibited potent cytotoxic effects against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation in a dose-dependent manner.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of related compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
